molecular formula C₁₇H₂₀F₂N₄O₃S B1156664 (2R,3R,5S)-Omarigliptin

(2R,3R,5S)-Omarigliptin

Cat. No.: B1156664
M. Wt: 398.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,5S)-Omarigliptin, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₀F₂N₄O₃S and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficacy in Glycemic Control

Numerous studies have demonstrated the efficacy of Omarigliptin in lowering blood glucose levels among patients with T2DM. A meta-analysis encompassing 16 randomized controlled trials (RCTs) involving 8,804 subjects revealed that Omarigliptin significantly reduced hemoglobin A1c (HbA1c) levels compared to placebo (mean difference: -0.58%, 95% CI: -0.75 to -0.40; P<0.00001) . Additionally, it showed comparable efficacy to other oral antihyperglycemic agents (AHAs) such as sulfonylureas .

Key Findings from Clinical Trials

Study Participants Intervention Outcome Results
Gantz et al. (2017a)389Omarigliptin 25 mg + Background OADsHbA1c reductionSignificant reduction compared to placebo
Gantz et al. (2017b)166Omarigliptin 25 mgHbA1c reductionEffective in treatment-naïve patients
Meta-analysis (2023)8,804Various Dosing RegimensHbA1c and FPG reductionSuperiority over placebo confirmed

Safety Profile

Omarigliptin has been shown to have a favorable safety profile. In the aforementioned meta-analysis, while there was a higher incidence of hypoglycemic events compared to the placebo group, the overall adverse events (AEs) were comparable between Omarigliptin and control groups . The incidence of serious adverse events was also similar across treatment arms, indicating that Omarigliptin is generally well tolerated.

Potential Neuroprotective Applications

Recent research has explored the potential for repositioning Omarigliptin as an intranasal treatment for neurodegenerative diseases such as Parkinson's disease (PD). Studies suggest that its low molecular weight and lipophilic properties allow it to cross the blood-brain barrier (BBB), enhancing glucagon-like peptide-1 (GLP-1) concentrations in the brain . This dual action—both peripheral and central—could offer neuroprotective benefits alongside its established role in glycemic control.

Case Study Insights

In a study investigating intranasal administration of Omarigliptin:

  • Participants: 6 subjects
  • Method: Intranasal delivery vs. oral administration
  • Results: Enhanced brain/plasma ratio by 3.3-fold compared to oral intake; significant increase in brain GLP-1 concentration .

Properties

Molecular Formula

C₁₇H₂₀F₂N₄O₃S

Molecular Weight

398.43

Synonyms

(2R,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine;  (2R,3R,5S)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-ami

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.